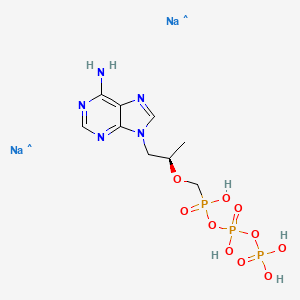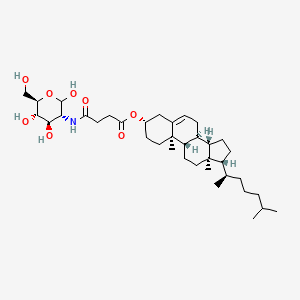![molecular formula C14H13FN4O B10860647 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10860647.png)
5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPD-2975 is a compound belonging to the class of 5-phenylpyrazolopyrimidinones. This disease primarily affects remote and rural areas of sub-Saharan Africa and poses a significant health risk to millions of people .
Preparation Methods
The synthesis of NPD-2975 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes amide coupling followed by ring closure reactions under basic conditions . In some cases, ring closure reactions are performed with the corresponding aldehydes and iodine due to the availability and reactivity of the starting materials
Chemical Reactions Analysis
NPD-2975 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the phenyl ring, can lead to the formation of various analogs with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
NPD-2975 has been extensively studied for its antitrypanosomal activity. It has shown promising results in vitro, with an IC50 value of 70 nanomolar against Trypanosoma brucei . The compound exhibits good physicochemical properties, low toxicity potential, acceptable metabolic stability, and other favorable pharmacokinetic features . In vivo studies in an acute mouse model of Trypanosoma brucei infection demonstrated that oral dosing of NPD-2975 at 50 milligrams per kilogram twice per day for five consecutive days cured all infected mice .
Beyond its antitrypanosomal activity, NPD-2975’s structure and properties make it a valuable compound for further research in medicinal chemistry, particularly in the development of new treatments for neglected tropical diseases .
Mechanism of Action
The exact mechanism of action of NPD-2975 is not fully understood. it is believed to target specific molecular pathways within Trypanosoma brucei, leading to the inhibition of parasite growth and proliferation . The compound’s efficacy in vivo suggests that it effectively reaches its molecular targets and exerts its effects without significant toxicity to the host .
Comparison with Similar Compounds
NPD-2975 belongs to the class of 5-phenylpyrazolopyrimidinones, which have been studied for their antitrypanosomal properties. Similar compounds include:
Other 5-phenylpyrazolopyrimidinone analogs: Various analogs have been synthesized and evaluated for their antitrypanosomal activity, with some showing improved physicochemical properties and efficacy.
NPD-2975 stands out due to its combination of good drug-like properties, high in vivo antitrypanosomal potential, and low toxicity . These characteristics make it a promising lead for future drug development efforts targeting Human African Trypanosomiasis.
Properties
Molecular Formula |
C14H13FN4O |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H13FN4O/c1-7(2)10-11-12(19-18-10)14(20)17-13(16-11)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,18,19)(H,16,17,20) |
InChI Key |
OJEVXJSJYBCDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione](/img/structure/B10860565.png)

![N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide](/img/structure/B10860584.png)
![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
![N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B10860592.png)
![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)
![3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)
![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)






